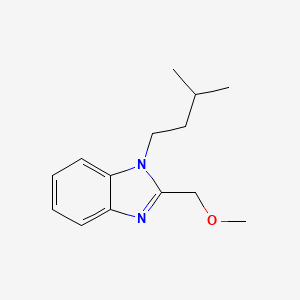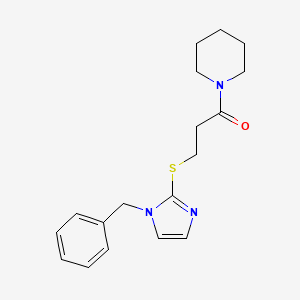![molecular formula C22H19NO3 B5761902 2-[(4-Acetylbenzyl)oxy]-N~1~-phenylbenzamide](/img/structure/B5761902.png)
2-[(4-Acetylbenzyl)oxy]-N~1~-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Acetylbenzyl)oxy]-N~1~-phenylbenzamide is an organic compound with a complex structure that includes both benzamide and acetylbenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Acetylbenzyl)oxy]-N~1~-phenylbenzamide typically involves multiple steps. One common method includes the reaction of 4-acetylbenzyl chloride with N1-phenylbenzamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Acetylbenzyl)oxy]-N~1~-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-[(4-Acetylbenzyl)oxy]-N~1~-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Acetylbenzyl)oxy]-N~1~-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetylbenzyl chloride
- N~1~-phenylbenzamide
- Benzyl alcohol derivatives
Uniqueness
2-[(4-Acetylbenzyl)oxy]-N~1~-phenylbenzamide is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-[(4-acetylphenyl)methoxy]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-16(24)18-13-11-17(12-14-18)15-26-21-10-6-5-9-20(21)22(25)23-19-7-3-2-4-8-19/h2-14H,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWFBGCIXJQJJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 5-(anilinocarbonyl)-2-{[(mesityloxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5761821.png)
![2-[(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5761826.png)


![N-[2-(4-methoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B5761848.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5761858.png)



![N'-[(2-methylphenyl)sulfonyl]-N-(pyridin-2-yl)benzenecarboximidamide](/img/structure/B5761886.png)

![N-(2,4-DIMETHYLPHENYL)-2-[5-(PYRIDIN-4-YL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE](/img/structure/B5761905.png)
![1-[4-(2-Chloro-benzyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B5761908.png)
![4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5761909.png)
